

Advanced Synthesis Guide: C₇H₁₀O₃ Organic Intermediates

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: methyl 2-hydroxyhex-5-ynoate

CAS No.: 1490824-17-3

Cat. No.: B6227165

[Get Quote](#)

Strategic Scaffolds for Drug Discovery & Fine Chemical Synthesis

Part 1: Executive Technical Overview

The molecular formula C₇H₁₀O₃ (MW: 142.15 g/mol) represents a critical "functionality density" node in organic synthesis. It balances three degrees of unsaturation with oxygenated handles, creating versatile platforms for carbon-carbon bond formation.[1]

Unlike simple solvents or reagents, C₇H₁₀O₃ isomers serve as divergent intermediates.[1] This guide focuses on the two most chemically significant isomers that drive modern drug development and natural product synthesis:

- Allyl Acetoacetate (AAA): An acyclic
-keto ester used primarily for Carroll Rearrangements to access
-unsaturated ketones (terpene/vitamin precursors).[1][2]
- Methyl 2-Oxocyclopentanecarboxylate (MOCP): A cyclic
-keto ester serving as the foundational scaffold for Prostaglandins and Spirocyclic pharmaceuticals via Dieckmann condensation and asymmetric alkylation.

Part 2: Allyl Acetoacetate (AAA) – The Rearrangement Powerhouse[1][2]

CAS: 1118-84-9 Role: Precursor for

-unsaturated ketones via decarboxylative allylation.[1]

Mechanistic Insight: The Carroll Rearrangement

The utility of AAA lies in its ability to undergo the Carroll Rearrangement. While classically a thermal [3,3]-sigmatropic rearrangement (requiring $>180^{\circ}\text{C}$), the modern Pd-catalyzed variant (Tsuji-Trost type) proceeds under mild conditions, allowing for enantioselective construction of quaternary centers.[1]

- Thermal Pathway: Kinetic enolization

[3,3]-shift

-keto acid intermediate

Decarboxylation.[1]

- Catalytic Pathway: Oxidative addition of Pd(0) to the allyl ester

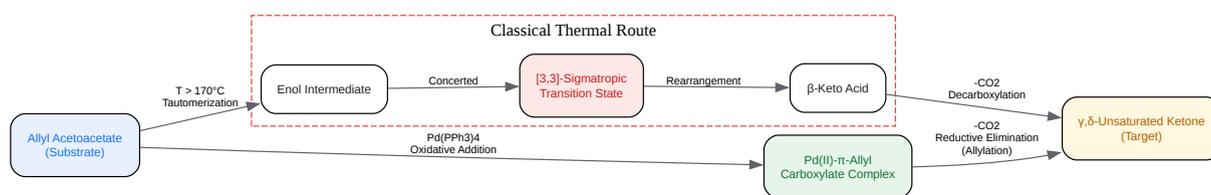
-allyl Pd complex

Decarboxylation

Nucleophilic attack by the enolate.[1]

Visualization: Thermal vs. Catalytic Pathways

The following diagram contrasts the high-energy thermal route with the Pd-catalyzed cycle, highlighting the entropy-driven decarboxylation step.[1]



[Click to download full resolution via product page](#)

Figure 1: Mechanistic divergence of the Carroll Rearrangement. The Pd-catalyzed route avoids the high-energy enol transition state.[1]

Validated Protocol: Pd-Catalyzed Decarboxylative Allylation

Context: Synthesis of a prenylated ketone intermediate.

Reagents:

- Allyl Acetoacetate (1.0 equiv)[1]
- Pd(PPh₃)₄ (0.5 mol%)
- Solvent: THF (anhydrous)

Step-by-Step Methodology:

- Inertion: Flame-dry a reaction flask and cool under Argon flow.
- Charging: Add Allyl Acetoacetate (10 mmol) and dry THF (20 mL).
- Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) in one portion. The solution typically turns yellow.
- Reaction: Stir at room temperature. Evolution of CO₂ gas (bubbling) indicates initiation.

- Monitoring (Self-Validating): Monitor by TLC (Hexane/EtOAc 9:1).
 - Starting Material: Rf ~0.6 (Ester)
 - Product: Rf ~0.7 (Ketone) - Note: The product is less polar due to loss of the ester group.
- Workup: Upon cessation of gas evolution (approx. 1-2 h), filter through a pad of silica to remove Pd catalyst. Concentrate in vacuo.[1][3]

Critical Control Point: Ensure strictly anhydrous conditions. Water can hydrolyze the ester before rearrangement, leading to acetoacetic acid and allyl alcohol (decomposition).[1]

Part 3: Methyl 2-Oxocyclopentanecarboxylate (MOCP) – The Cyclic Scaffold

CAS: 10472-24-9 Role: Starting material for Prostaglandins (e.g., Misoprostol precursors) and Jasmonoids.[1]

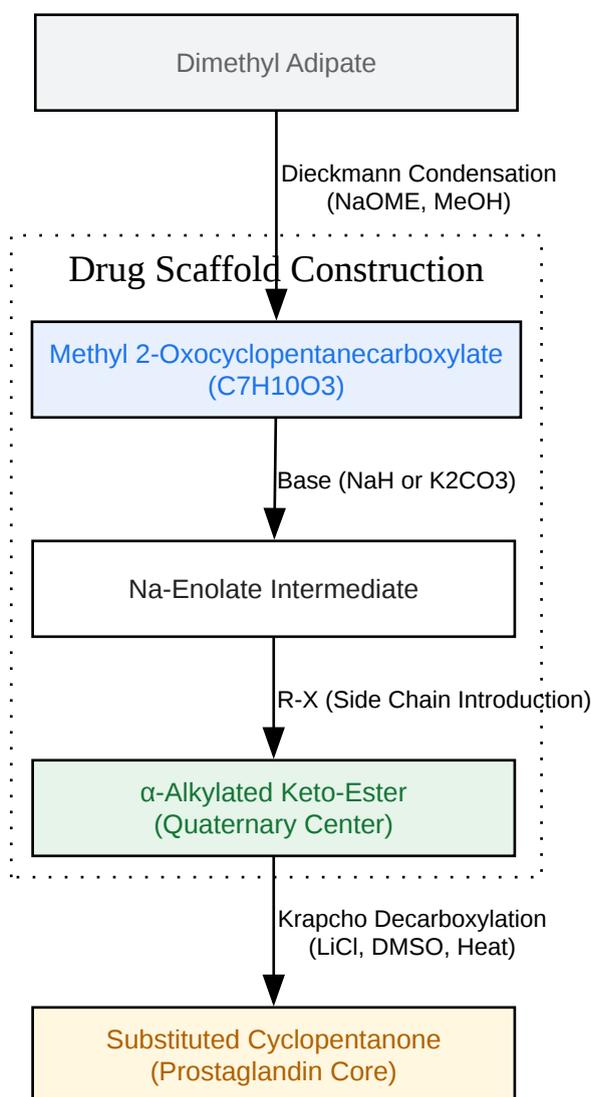
Synthetic Utility: The Dieckmann & Alkylation Logic

MOCP is synthesized via the Dieckmann Condensation of dimethyl adipate. Its value in drug development stems from the "activation" provided by the ester group.[1]

- Activation: The ester makes the C1 proton highly acidic (pKa ~11), allowing mild alkylation. [1]
- Direction: It directs alkylation to the -position (C1), preventing regiochemical mixtures common in simple cyclopentanone alkylations.[1]
- Removal: After functionalization, the ester can be removed via Krapcho decarboxylation, leaving a substituted cyclopentanone.[1]

Visualization: The Prostaglandin Scaffold Workflow

This flowchart illustrates how MOCP is transformed into the core "hand" structure of prostaglandin therapeutics.



[Click to download full resolution via product page](#)

Figure 2: The "Activation-Alkylation-Decarboxylation" strategy using MOCP.

Protocol: Asymmetric Alkylation (General Procedure)

Context: Creating a chiral quaternary center for a bioactive terpene.

Reagents:

- MOCP (1.0 equiv)
- Alkyl Halide (1.1 equiv)

- Base: K_2CO_3 (2.0 equiv) or NaH (1.1 equiv) for unreactive halides.
- Solvent: Acetone (for K_2CO_3) or DMF (for NaH).

Operational Logic:

- Enolization: Treat MOCP with base. The solution will clarify as the enolate forms.
- C-Alkylation vs. O-Alkylation:
 - Insight: To favor C-alkylation (desired), use a softer counter-cation (K^+) and a polar aprotic solvent.^[1] Hard electrophiles or high oxygen affinity favor O-alkylation (enol ether formation).
- Addition: Add alkyl halide slowly to control exotherm.
- Self-Validating Endpoint: The reaction is complete when the "doublet of doublets" signal of the

-proton (approx 3.0-3.5 ppm) disappears in 1H NMR, replaced by a clean quaternary integration.

Part 4: Comparative Data & Specifications

Isomer Comparison Table

Feature	Allyl Acetoacetate (AAA)	Methyl 2-Oxocyclopentanecarboxylate (MOCP)
Structure Type	Acyclic -keto ester	Cyclic -keto ester
Key Reactivity	Decarboxylative Allylation (Carroll)	-Alkylation / Dieckmann Condensation
Primary Output	-Unsaturated Ketones	Functionalized Cyclopentanones
Drug Class	Vitamins (E, K), Terpenes	Prostaglandins, Jasmonoids, Antimicrobials
Safety Note	Flammable; CO ₂ evolution during reaction	Irritant; Hydrolysis sensitive

Analytical Markers (NMR)

- AAA: Look for Allyl signals: Multiplet at 5.9 ppm (1H), Multiplet at 5.2-5.3 ppm (2H).[1] Methylene (keto-ester) singlet at ~3.5 ppm.
- MOCP: Look for Methyl ester singlet at 3.7 ppm. Ring protons: Complex multiplets 1.8–2.5 ppm.
-proton (triplet/dd) at ~3.1 ppm.

References

- Carroll, M. F. (1940).[1][4] "131. Addition of -unsaturated alcohols to the active methylene group.[1][4] Part I. The action of ethyl acetoacetate on linalool and geraniol." [1][4] Journal of the Chemical Society, 704–706.[1]
- Tsuji, J., et al. (1980).[1][4] "Palladium-catalyzed rearrangement of allylic esters of acetoacetic acid to give

-unsaturated methyl ketones." Tetrahedron Letters, 21(33), 3199-3202.[1]

- Dieckmann, W. (1901).[1] "Ueber cyclische

-Ketocarbonsäureester." Berichte der deutschen chemischen Gesellschaft, 34(3), 3712-3727.[1]

- Taber, D. F., et al. (1995).[1] "Enantioselective Synthesis of the Prostaglandins." Journal of Organic Chemistry, 60(4), 1093–1097.[1]
- BenchChem. (2023). "Methyl 2-oxocyclopentanecarboxylate Technical Data." BenchChem Product Database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. atamankimya.com](https://www.atamankimya.com) [atamankimya.com]
- [2. alfa-chemistry.com](https://www.alfa-chemistry.com) [alfa-chemistry.com]
- [3. prepchem.com](https://www.prepchem.com) [prepchem.com]
- [4. Carroll rearrangement - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- To cite this document: BenchChem. [Advanced Synthesis Guide: C7H10O3 Organic Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6227165#c7h10o3-organic-synthesis-intermediates\]](https://www.benchchem.com/product/b6227165#c7h10o3-organic-synthesis-intermediates)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com